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Abstract

(1-Morpholinocyclopentyl)methanamine, bearing the CAS number 444666-61-9, is a unique
chemical entity that combines the structural features of a morpholine ring, a cyclopentane
scaffold, and a primary aminomethyl group. While specific research on this particular molecule
is not extensively available in public literature, its constituent moieties are of significant interest
in medicinal chemistry and drug discovery. The morpholine ring is recognized as a "privileged
structure,” frequently incorporated to enhance the physicochemical and pharmacokinetic
properties of drug candidates. Concurrently, the cyclopentane ring serves as a versatile
scaffold, offering a desirable balance of rigidity and conformational flexibility. This guide
provides a comprehensive technical overview of (1-Morpholinocyclopentyl)methanamine,
including its chemical identity, a proposed synthetic pathway, predicted physicochemical
properties, and a discussion of its potential pharmacological applications based on the well-
established roles of its structural components. This document aims to serve as a foundational
resource for researchers interested in exploring the potential of this and similar molecules in
various therapeutic areas.

Chemical Identity and Physicochemical Properties
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(1-Morpholinocyclopentyl)methanamine is a substituted cyclopentylamine with a molecular
formula of CLOH20N20 and a molecular weight of 184.28 g/mol .[1][2] Its structure features a
central cyclopentane ring substituted with a morpholine group and a methanamine group at the
same carbon atom.

Property Value Source
CAS Number 444666-61-9 [11[21131141[5]
Molecular Formula C10H20N20 [1112][3]
Molecular Weight 184.28 g/mol [1][2]

(2-morpholin-4-
IUPAC Name _ [4]
ylcyclopentyl)methanamine

1-[1-(morpholin-4-
Synonyms ] [5]
yl)cyclopentyllmethanamine

SMILES C1CCC(C1)(CN)N2CCOCC2  [1]

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is
a critical step in early-stage drug discovery.[6][7][8][9] While experimental data for (1-
Morpholinocyclopentyl)methanamine is not available, its structural features suggest
potentially favorable ADME characteristics. The morpholine ring is known to improve water
solubility and metabolic stability.[10] The cyclopentane scaffold can serve as a bioisosteric
replacement for aromatic rings, which may also enhance metabolic stability and solubility while
maintaining biological activity.[10][11][12]

Proposed Synthesis Pathway

While specific literature detailing the synthesis of (1-Morpholinocyclopentyl)methanamine is
unavailable, a plausible and efficient synthetic route can be proposed based on established
organic chemistry principles. A logical retrosynthetic analysis suggests a two-step approach
starting from cyclopentanone.
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Caption: Retrosynthetic analysis of (1-Morpholinocyclopentyl)methanamine.

Step 1: Synthesis of 1-Morpholinocyclopentane-1-
carbonitrile via Strecker Reaction

The initial step involves a three-component Strecker reaction, a well-established method for
synthesizing a-aminonitriles. Cyclopentanone is reacted with morpholine to form an enamine
intermediate in situ. Subsequent addition of a cyanide source, such as trimethylsilyl cyanide
(TMSCN), yields the a-aminonitrile, 1-morpholinocyclopentane-1-carbonitrile.

Step 1: Strecker Reaction
TMSCN
Morpholine
Cyclopentanone udlilorpholine e VIS EN » 1-Morpholinocyclopentane-1-carbonitrile
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Caption: Proposed synthesis of the nitrile intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine

The final step is the reduction of the nitrile group in 1-morpholinocyclopentane-1-carbonitrile to
a primary amine. This transformation can be effectively achieved using a strong reducing agent
like lithium aluminum hydride (LiAIH4) in an anhydrous solvent such as diethyl ether or
tetrahydrofuran.[3][5] Alternatively, catalytic hydrogenation using Raney nickel or other suitable
catalysts can also be employed.[1]

Step 2: Nitrile Reduction

1-Morpholinocyclopentane-1-carbonitrile M (1-Morpholinocyclopentyl)methanamine [LiAlH4 or H2/Raney Ni]

Click to download full resolution via product page

Caption: Proposed reduction to the final product.

Potential Pharmacological Applications and Future
Directions

The structural motifs present in (1-Morpholinocyclopentyl)methanamine suggest its potential
as a scaffold for the development of novel therapeutic agents.

The Role of the Morpholine Moiety

The morpholine ring is a common feature in many approved drugs and is considered a
privileged scaffold in medicinal chemistry.[1][3] Its inclusion can confer several advantageous
properties:

e Improved Physicochemical Properties: The morpholine group can enhance agueous
solubility and modulate lipophilicity, which are crucial for drug absorption and distribution.

o Enhanced Metabolic Stability: The saturated heterocyclic nature of morpholine can block
sites of metabolism, leading to improved pharmacokinetic profiles.
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 Biological Activity: The nitrogen atom in the morpholine ring can act as a hydrogen bond
acceptor, facilitating interactions with biological targets.

Morpholine derivatives have demonstrated a wide range of pharmacological activities, including
anticancer, anti-inflammatory, and antimicrobial effects.[13]

The Significance of the Cyclopentane Scaffold

The cyclopentane ring offers a balance of rigidity and conformational flexibility, making it an
attractive scaffold in drug design.[14] It can act as a bioisosteric replacement for other cyclic
systems, such as benzene rings, to improve ADME properties.[12] The incorporation of a
cyclopentane moiety can influence the overall shape and vectoral presentation of functional
groups, which is critical for target binding.

Potential Therapeutic Targets

Given the general pharmacological profiles of morpholine-containing compounds, (1-
Morpholinocyclopentyl)methanamine and its derivatives could be investigated for activity in
several therapeutic areas:

e Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine
moiety.

o Central Nervous System (CNS) Disorders: The ability of the morpholine ring to improve
blood-brain barrier penetration makes it a valuable component in the design of CNS-active
drugs.

 Infectious Diseases: Morpholine derivatives have been explored for their antibacterial and
antifungal properties.

Experimental Protocols

While specific experimental data for (1-Morpholinocyclopentyl)methanamine is not available,
the following are general protocols that would be applicable for its synthesis and
characterization.
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General Procedure for the Synthesis of 1-
Morpholinocyclopentane-1-carbonitrile

To a solution of cyclopentanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or
methanol) at 0 °C, add morpholine (1.0 eq).

Stir the mixture for 30 minutes at 0 °C.
Add trimethylsilyl cyanide (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-
mass spectrometry (GC-MS).

Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-
morpholinocyclopentane-1-carbonitrile.

General Procedure for the Reduction of 1-
Morpholinocyclopentane-1-carbonitrile

To a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or
tetrahydrofuran at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of
1-morpholinocyclopentane-1-carbonitrile (1.0 eq) in the same solvent dropwise.

After the addition is complete, allow the reaction mixture to stir at room temperature or reflux
for 4-12 hours.

Monitor the reaction by TLC or GC-MS.
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e Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of
water, 15% aqueous sodium hydroxide, and water (Fieser workup).

« Filter the resulting precipitate and wash with the reaction solvent.

e Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield (1-Morpholinocyclopentyl)methanamine.

Conclusion

(1-Morpholinocyclopentyl)methanamine represents an intriguing, yet underexplored,
chemical entity with significant potential in drug discovery. Its structure combines the favorable
properties of the morpholine ring and the cyclopentane scaffold. While specific biological data
is currently lacking, this guide provides a solid foundation for future research by proposing a
viable synthetic route and highlighting its potential pharmacological applications based on the
established principles of medicinal chemistry. Further investigation into the synthesis,
characterization, and biological evaluation of this compound and its analogs is warranted to
unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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